N-phenyl-N-trimethylsilylaniline

Overview

Description

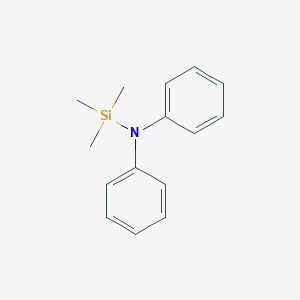

N-Phenyl-N-trimethylsilylaniline is a nitrogen-substituted aniline derivative where the amino group bears both a phenyl ring and a trimethylsilyl (TMS) group. Its molecular formula is C₁₅H₁₉NSi, with a molecular weight of 241.40 g/mol. The TMS group introduces steric bulk and electron-donating effects via silicon’s inductive (+I) effect, which can reduce the compound’s basicity compared to unsubstituted aniline. This structural feature also enhances thermal stability and hydrophobicity, making it valuable in polymer synthesis and organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-trimethylsilylaniline typically involves the reaction of diphenylamine with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with additional purification steps to ensure product quality .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-trimethylsilylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding siloxanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Substitution: Reagents like halogens or organometallic compounds are typically employed.

Major Products Formed:

Oxidation: Formation of siloxanes.

Substitution: Formation of various substituted silanamines depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Versatile Reagent in Silylation Reactions

N-phenyl-N-trimethylsilylaniline serves as an important reagent for synthesizing diverse organic compounds. Its ability to introduce trimethylsilyl groups into organic molecules enhances their stability and solubility, making it valuable in synthetic organic chemistry. It is particularly useful in reactions requiring protection or modification of functional groups.

2. Precursor for Aryllithium Reagents

Recent studies have demonstrated that this compound can be utilized to generate aryllithium reagents through reductive C–N bond cleavage. This process allows for the formation of highly reactive aryllithium species that can participate in further synthetic transformations . The efficiency of this transformation has been quantified, showing yields up to 97% for the desired products .

Industrial Applications

1. Cosmetic Formulations

The compound finds extensive use in the cosmetic industry, particularly in formulating sunscreens and skin care products. Its silane structure contributes to improved moisture retention and skin feel, enhancing product performance and consumer satisfaction.

2. Adhesives and Sealants

This compound is also employed in adhesives and sealants due to its strong bonding capabilities and resistance to moisture. These properties make it suitable for applications requiring durable and flexible bonds, such as construction materials and automotive components.

3. Paints and Coatings

In the paints and coatings sector, this compound is used to improve adhesion and durability of coatings on various substrates. Its incorporation into formulations helps enhance resistance to environmental degradation, making it ideal for outdoor applications.

Case Studies

Mechanism of Action

The mechanism of action of N-phenyl-N-trimethylsilylaniline involves its ability to form stable bonds with other silicon or carbon atoms, facilitating the formation of complex organosilicon structures . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, enabling the synthesis of diverse silicon-based materials .

Comparison with Similar Compounds

N,N-Dimethylaniline

- Molecular Formula : C₈H₁₁N

- Molecular Weight : 121.18 g/mol

- Substituents : Two methyl groups on the nitrogen.

- Key Properties :

- Contrast with Target Compound :

- Lacks the steric bulk of the TMS group, leading to higher reactivity in electrophilic substitutions.

- Less thermally stable compared to silylated derivatives.

N-Methylaniline Trifluoroacetate

- Molecular Formula: C₉H₁₀F₃NO₂

- Molecular Weight : 221.18 g/mol

- Substituents : Methyl group and trifluoroacetate counterion.

- Key Properties :

- Contrast with Target Compound :

- Ionic nature contrasts with the neutral, hydrophobic TMS derivative.

- Trifluoroacetate introduces electron-withdrawing effects, reducing basicity compared to the TMS group’s +I effect.

N-[3-(Trimethoxysilyl)propyl]aniline

- Molecular Formula: C₁₂H₂₁NO₃Si

- Molecular Weight : 255.38 g/mol

- Substituents : 3-(Trimethoxysilyl)propyl chain on nitrogen.

- Key Properties :

- Contrast with Target Compound :

- Longer chain and methoxy groups reduce steric hindrance compared to direct TMS substitution.

- Hydrolytic reactivity of trimethoxysilyl contrasts with the hydrolytic stability of TMS.

3-Methyldiphenylamine

- Molecular Formula : C₁₃H₁₃N

- Substituents : Phenyl and 3-methylphenyl groups on nitrogen.

- Key Properties :

- Contrast with Target Compound :

- Aromatic substituents lack the silicon-mediated electronic effects.

- Lower hydrophobicity compared to TMS-containing compounds.

Data Table: Structural and Functional Comparison

| Compound | Molecular Weight | Substituents on N | Basicity (Relative) | Thermal Stability | Key Applications |

|---|---|---|---|---|---|

| N-Phenyl-N-trimethylsilylaniline | 241.40 | Phenyl, TMS | Low | High | Polymer synthesis |

| N,N-Dimethylaniline | 121.18 | Two methyl groups | Moderate | Moderate | Dyes, pharmaceuticals |

| N-Methylaniline Trifluoroacetate | 221.18 | Methyl, trifluoroacetate | Very Low | Moderate | Organic synthesis |

| N-[3-(Trimethoxysilyl)propyl]aniline | 255.38 | 3-(Trimethoxysilyl)propyl | Low | Moderate | Silane coupling agents |

| 3-Methyldiphenylamine | 183.25 | Phenyl, 3-methylphenyl | Low | High | Antioxidants |

Biological Activity

N-Phenyl-N-trimethylsilylaniline, also known as silanamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula and features a phenyl group attached to a trimethylsilyl functional group. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a catalyst in organic reactions and its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit the activity of protein kinases involved in cancer progression. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl ring can significantly affect biological activity .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For example, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition could lead to potential applications in cancer therapy by halting the proliferation of cancer cells .

Case Study 1: Structure-Activity Relationship Analysis

A study focused on the SAR of this compound derivatives revealed that variations in substituents on the phenyl ring significantly impacted their inhibitory potency against CDKs. The study found that introducing electron-withdrawing groups enhanced the inhibitory activity, suggesting a direct correlation between electronic properties and biological efficacy .

Case Study 2: Catalytic Activity in Organic Synthesis

In another investigation, this compound was utilized as a catalyst in the synthesis of complex organic molecules. The compound demonstrated high efficiency in facilitating reactions such as the coupling of alkynes and azobenzenes, showcasing its versatility beyond biological applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | SAR Analysis | Variations on phenyl ring affect CDK inhibition potency. |

| Study 2 | Catalytic Activity | Effective catalyst for alkyne and azobenzene coupling reactions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-phenyl-N-trimethylsilylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves silylation of aniline derivatives. A two-step approach is common:

Protection : Use trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) to silylate the amine group of N-phenylaniline under anhydrous conditions.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC.

- Optimization Tips : Monitor reaction progress using NMR to detect residual starting materials. Adjust stoichiometry (1.2:1 TMSCl:aniline) to minimize side products like disilylated species. Ensure inert atmosphere (N/Ar) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : Expect signals for aromatic protons (δ 6.8–7.4 ppm), Si(CH) (δ ~0.3 ppm). Compare with desilylated analogs to confirm silyl group retention.

- IR : Look for Si–C stretching (~1250 cm) and absence of N–H stretches (~3300 cm).

- Mass Spectrometry : Use ESI-MS or EI-MS to detect molecular ion [M+H] (calc. for CHNSi: 243.14). Cross-validate with high-resolution data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (S22/S24/25 guidelines) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis releasing toxic byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., NMR vs. DEPT-135 for quaternary carbon assignments).

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and match experimental values.

- Collaborative Analysis : Share raw data with peers or use platforms like PubChem to identify systematic errors .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., desilylated aniline).

- pH Dependence : Test solubility and stability in buffered solutions (pH 2–12). Silyl groups hydrolyze rapidly under acidic/basic conditions; neutral pH (6–8) is optimal for storage .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Si–N bond cleavage using software like Gaussian. Compare activation energies with experimental yields.

- Electrostatic Potential Maps : Identify electron-rich regions (e.g., aromatic ring) prone to electrophilic attack. Validate with experimental substituent effects .

Q. What advanced techniques validate the electronic effects of the trimethylsilyl group in this compound?

- Methodological Answer :

Properties

IUPAC Name |

N-phenyl-N-trimethylsilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSUOUMJBQZFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169801 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-91-1 | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.